molecular formula C27H26N4O5 B11225356 3-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(furan-2-ylmethyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(furan-2-ylmethyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11225356
M. Wt: 486.5 g/mol
InChI Key: KEYMLCQOUYADID-UHFFFAOYSA-N
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Description

3-{[2-(2-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(2-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions. The process begins with the preparation of the oxazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl bromoacetate, methylamine, and various catalysts to facilitate the formation of the desired heterocyclic structures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(2-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-{[2-(2-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{[2-(2-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.

    Oxazole derivatives: Compounds with the oxazole ring system, known for their antimicrobial and anticancer properties.

    Furan derivatives: Molecules containing the furan ring, used in various industrial and medicinal applications.

Uniqueness

3-{[2-(2-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C27H26N4O5

Molecular Weight

486.5 g/mol

IUPAC Name

3-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1-(furan-2-ylmethyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C27H26N4O5/c1-5-34-22-11-7-6-10-20(22)25-29-21(18(4)36-25)15-31-26(32)23-16(2)13-17(3)28-24(23)30(27(31)33)14-19-9-8-12-35-19/h6-13H,5,14-15H2,1-4H3

InChI Key

KEYMLCQOUYADID-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=O)C4=C(N=C(C=C4C)C)N(C3=O)CC5=CC=CO5

Origin of Product

United States

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